N-butyl-N-methyl-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-butyl-N-methyl-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C21H22N6O3 and its molecular weight is 406.446. The purity is usually 95%.
BenchChem offers high-quality N-butyl-N-methyl-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-N-methyl-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Assessment
The synthesis of novel compounds incorporating 1,2,4-triazolo[4,3-a]pyridine-3-yl]acetamides and 1,2,4-oxadiazole cycles has garnered attention due to their diverse biological properties. A study by Karpina et al. (2019) developed a method for synthesizing these compounds, which involved starting from commercially available 2-chloropyridine carboxylic acids, amidoximes, and proceeding through several reaction steps including hydrazinolysis, ester formation, and amide formation to yield the final products. The biological assessment of these compounds suggested a variety of interesting biological properties, highlighting their potential in scientific research applications (Karpina et al., 2019).
Antimicrobial and Anticancer Activities
The synthesis of heterocycles incorporating a thiadiazole moiety has been explored for their insecticidal assessment against Spodoptera littoralis. Fadda et al. (2017) synthesized new compounds utilizing a versatile precursor for the synthesis of various heterocycles, which were then evaluated as insecticidal agents. This highlights the application of such compounds in developing potential insecticidal agents (Fadda et al., 2017).
Modification for PI3K Inhibitors
Wang et al. (2015) explored the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety to study its anticancer effects and toxicity. The study aimed to enhance antiproliferative activities and reduce toxicity, demonstrating its application in medicinal chemistry and drug design (Wang et al., 2015).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of compounds related to N-butyl-N-methyl-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide focus on generating a diverse array of heterocyclic compounds with potential biological activities. Research by Samanta et al. (2019) developed a Rh(III)-catalyzed method for the directed ortho-amidation of 2-arylimidazoheterocycles, offering a novel approach to constructing N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives, which are of interest in various scientific research fields (Samanta et al., 2019).
properties
IUPAC Name |
N-butyl-N-methyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-3-4-12-25(2)17(28)14-27-21(29)26-13-8-11-16(19(26)23-27)20-22-18(24-30-20)15-9-6-5-7-10-15/h5-11,13H,3-4,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYMYWBOUSYAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1C(=O)N2C=CC=C(C2=N1)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-methyl-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.